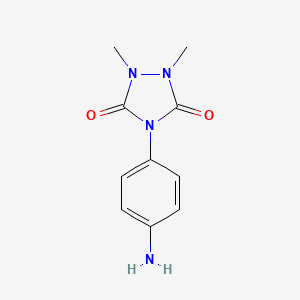

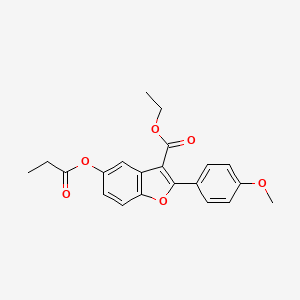

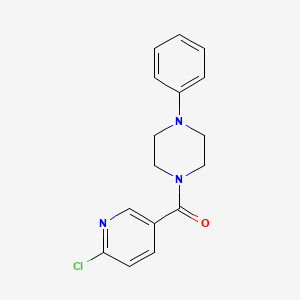

3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide" is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups such as the imidazole ring, amide linkage, and nitrile group. The presence of these functional groups suggests that the compound could interact with various biological targets, potentially making it relevant in the context of pharmaceutical research.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, where the imidazole moiety has been identified as a viable replacement for other functional groups to produce class III electrophysiological activity in benzamide derivatives . Additionally, a synthetic route involving the palladium-catalyzed intramolecular oxidative C–H functionalization/arylthiolation reaction has been developed for the synthesis of amino-substituted benzothienoquinolines, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied, revealing that the fused six-membered ring often adopts a half-chair conformation and can exhibit conformational disorder . This information could be extrapolated to suggest that the compound may also exhibit similar structural characteristics, potentially affecting its biological activity and interactions.

Chemical Reactions Analysis

The reactivity of related compounds, such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, has been explored, showing that these compounds can undergo various reactions to yield new derivatives with potential antimicrobial activities . This suggests that the compound may also participate in a variety of chemical reactions, leading to the formation of new compounds with diverse biological properties.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound "3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide" are not directly reported, related compounds have demonstrated pronounced acid/base stability and the ability to form different modes of supramolecular aggregation . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their antitumor properties. These compounds, including imidazolylpeptides, show promise in the search for new antitumor drugs. Some of these derivatives have progressed past preclinical testing due to their biological properties, indicating a potential avenue for developing new treatments for cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Procedures for 2-Guanidinobenzazoles

The synthesis of benzazoles and derivatives like 2-guanidinobenzazoles highlights the importance of these compounds in medicinal chemistry. Such derivatives demonstrate a variety of biological activities and have been used in clinical applications. The development of new synthetic procedures for these compounds is crucial for advancing pharmacological research, offering insights into the creation of new therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).

The Role of Imidazole Derivatives in CNS Drug Development

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has been researched, emphasizing the need for synthesizing more effective CNS medications. These compounds, due to their structural features, possess various activities such as agonistic, antagonistic, and others, affecting the CNS. This area of research is particularly relevant due to the increasing prevalence of CNS disorders, highlighting the potential for imidazole derivatives in developing new treatments (Saganuwan, S., 2020).

Propriétés

IUPAC Name |

3-[2-[2-(3-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2S/c1-19-8-10-20(11-9-19)17-30-26(34)22-5-3-7-24(15-22)32-13-12-29-27(32)35-18-25(33)31-23-6-2-4-21(14-23)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRDQYATCMZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-((3-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)